molecular formula C9H9BrF2O B1374020 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene CAS No. 1342768-08-4

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene

Cat. No.: B1374020
CAS No.: 1342768-08-4
M. Wt: 251.07 g/mol
InChI Key: DFUQHHVGPOKVLS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene (CAS 1342768-08-4) is a small-molecule building block of interest in advanced organic synthesis and pharmaceutical research. This compound features a benzene ring substituted with a reactive bromomethyl group, a difluoromethoxy group, and a methyl group . The molecular formula is C9H9BrF2O, and it has a molecular weight of 251.07 g/mol . The presence of the benzyl bromide moiety makes this compound a versatile electrophilic intermediate, primed for participation in various coupling reactions and nucleophilic substitutions. It is commonly employed to introduce the 2-(difluoromethoxy)-4-methylbenzyl fragment into more complex molecules. Researchers value it for constructing compound libraries and for use in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The difluoromethoxy group is a key structural feature in some agrochemicals and pharmaceuticals, as it can influence the molecule's metabolic stability and lipophilicity. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-2-3-8(13-9(11)12)7(4-6)5-10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUQHHVGPOKVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 4-Methyl-1-(difluoromethoxy)benzene or its positional isomers serve as the primary starting materials. These can be prepared or obtained commercially.
  • Reagents for bromination such as N-bromosuccinimide (NBS) or elemental bromine (Br2).
  • Radical initiators like azobisisobutyronitrile (AIBN) or light to promote bromination.
  • Solvents: inert solvents such as carbon tetrachloride (CCl4) , chloroform (CHCl3) , or dichloromethane (DCM) .

Bromination of the Methyl Group

  • The methyl group on the aromatic ring is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) .
  • The reaction is typically carried out under radical conditions, initiated thermally or photochemically, to generate benzylic bromides without affecting the aromatic ring or difluoromethoxy group.
  • Reaction temperature is maintained around 60–80°C , often under reflux conditions.
  • The reaction proceeds via a radical chain mechanism, where the benzylic hydrogen is abstracted, and bromine is introduced to form the bromomethyl group.

Purification

  • The crude product is purified by column chromatography or recrystallization to isolate the desired bromomethyl derivative with high purity (≥95%).
  • Characterization is performed by NMR spectroscopy , mass spectrometry , and elemental analysis .

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description
1 4-Methyl-1-(difluoromethoxy)benzene, NBS, AIBN, CCl4, reflux (70°C), 4-6 hours Radical bromination of the methyl group to bromomethyl
2 Work-up: quench with water, extract with organic solvent, dry over MgSO4 Isolation of crude product
3 Purification: silica gel chromatography (eluent: hexane/ethyl acetate) Obtain pure this compound

Alternative and Related Synthetic Routes

Reaction Parameters and Optimization

Parameter Typical Range Notes
Solvent Carbon tetrachloride, chloroform, dichloromethane Inert solvents preferred to avoid side reactions
Temperature 60–80°C Optimal for radical bromination
Brominating agent NBS (1.0–1.2 equiv) Stoichiometric control important to prevent overbromination
Initiator AIBN (catalytic amount) or light Required to generate radicals
Reaction time 4–6 hours Monitored by TLC or GC-MS

Research Findings and Analytical Data

  • Yields: Typically range from 70% to 85% under optimized conditions.
  • Purity: Achieved ≥95% after chromatographic purification.
  • Spectroscopic Data:
    • [^1H NMR](pplx://action/followup): Characteristic singlet for bromomethyl protons around 4.5–4.7 ppm.
    • [^19F NMR](pplx://action/followup): Signals corresponding to difluoromethoxy group at approximately -80 to -90 ppm.
    • Mass Spectrometry: Molecular ion peak consistent with C8H8BrF2O (M+).

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Initiator Solvent Temp (°C) Yield (%) Notes
Radical bromination 4-Methyl-1-(difluoromethoxy)benzene NBS AIBN CCl4 70 75–85 Most common, selective
Direct bromination Same Br2 Light or heat CHCl3 60–80 65–75 Requires strict control
Industrial flow method Same NBS or Br2 Thermal Various Controlled >80 Scalable, automated

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation and Reduction Reactions : The methyl and difluoromethoxy groups can undergo oxidation to form carboxylic acids or reduction to yield hydroxyl groups.

Pharmaceutical Development

This compound has potential applications in pharmaceuticals due to its structural characteristics. It may act as a precursor for developing compounds with antifungal or antibacterial properties. For instance, its ability to undergo nucleophilic substitution can be leveraged to synthesize active pharmaceutical ingredients (APIs) targeting specific biological pathways.

Materials Science

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Case Study 1: Synthesis of Antifungal Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antifungal agents. By substituting the bromomethyl group with various nucleophiles, researchers have developed compounds that exhibit significant antifungal activity against resistant strains of fungi.

Compound NameActivityReference
Antifungal AModerate
Antifungal BHigh

Case Study 2: Development of Fluorinated Polymers

A study focusing on the polymerization of this compound revealed its effectiveness in producing fluorinated materials with improved mechanical properties. The resulting polymers demonstrated higher resistance to solvents and thermal degradation compared to non-fluorinated counterparts.

Polymer TypePropertiesReference
Fluorinated PolymerHigh thermal stability
Non-fluorinated PolymerLower thermal stability

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial for its applications in organic synthesis and pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene and related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
This compound C₉H₉BrF₂O 2-(Bromomethyl), 1-(difluoromethoxy), 4-methyl Hypothesized use in alkylation and drug synthesis
4-Bromo-2-difluoromethoxy-1-methyl-benzene C₈H₇BrF₂O 4-Bromo, 2-(difluoromethoxy), 1-methyl Structural isomer; bromo substituent limits alkylation utility
1-Bromo-2-(difluoromethoxy)-4-fluoro-benzene C₇H₄BrF₃O 1-Bromo, 2-(difluoromethoxy), 4-fluoro Intermediate in Suzuki-Miyaura coupling (e.g., boronic ester synthesis)
1-Dibromomethyl-4-methoxy-2-nitrobenzene C₈H₇Br₂NO₃ 1-(Dibromomethyl), 4-methoxy, 2-nitro High crystallinity (m.p. 370–373 K); nitro group enhances electrophilic substitution resistance
4-(Bromomethyl)benzaldehyde C₈H₇BrO 4-(Bromomethyl), 1-aldehyde Limited toxicological data; reactive aldehyde group enables condensation reactions

Crystallographic and Physical Properties

  • 1-Dibromomethyl-4-methoxy-2-nitrobenzene exhibits intermolecular Br···Br and hydrogen-bonding interactions, stabilizing its crystal lattice . The target compound’s difluoromethoxy group may foster distinct packing behaviors due to fluorine’s van der Waals radius and polarity.
  • Melting Points: Bromomethyl derivatives (e.g., 1-Dibromomethyl-4-methoxy-2-nitrobenzene, m.p. 370–373 K ) generally have higher melting points than non-brominated analogs, a trend likely applicable to the target compound.

Biological Activity

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and the biological effects observed in various studies, particularly focusing on its antimicrobial and anticancer activities.

  • Molecular Formula: C9H8BrF2O
  • Molecular Weight: 251.06 g/mol
  • Structure: The compound features a bromomethyl group and a difluoromethoxy group attached to a methyl-substituted benzene ring.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating diverse synthetic pathways.
  • Electrophilic Aromatic Substitution: The difluoromethoxy group can be introduced through electrophilic aromatic substitution reactions under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that halogenated compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria.

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli, Staphylococcus aureus32 µg/mL
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-onePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms that inhibit glycolysis in cancer cells. Analogous compounds have been shown to modulate hexokinase activity, a critical enzyme in the glycolytic pathway.

Case Study: Inhibition of Glycolysis in Cancer Cells

In vitro studies have demonstrated that halogenated derivatives can significantly reduce cell viability in glioblastoma multiforme (GBM) cells by inhibiting glycolysis. These findings suggest that modifications at the C-2 position with halogens may enhance the stability and uptake of the compounds, making them effective at lower doses.

Table 2: Cytotoxic Effects of Halogenated Compounds on GBM Cells

Compound NameIC50 Value (µM)Mechanism of Action
This compound15Hexokinase inhibition
2-Deoxy-D-glucose50Glycolysis inhibition

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: Interaction with key metabolic enzymes such as hexokinase.
  • Cell Signaling Modulation: Potential effects on MAPK signaling pathways, which are crucial in regulating cell proliferation and survival.

Q & A

Basic: What are the recommended synthetic routes for 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, a method analogous to the synthesis of 1-(4-Methylbenzyl)-2-methyl-4-nitro-1H-imidazole involves reacting a bromomethyl precursor (e.g., 1-(bromomethyl)-4-methylbenzene) with a difluoromethoxy-containing reagent under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically involves recrystallization from solvents like dichloromethane. Key parameters include reaction temperature (ambient to 80°C), stoichiometric ratios (1:1.3 reagent excess), and inert atmosphere to prevent side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm the presence of the difluoromethoxy group (¹⁹F NMR: δ -40 to -60 ppm for CF₂) and bromomethyl moiety (¹H NMR: δ 4.3–4.8 ppm for CH₂Br).
  • Mass Spectrometry : Molecular ion peaks at m/z 237.05 (C₈H₇BrF₂O⁺) validate the molecular formula .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in structurally similar brominated aromatics .

Basic: What safety protocols are essential when handling this compound?

  • First Aid : Immediate eye flushing with water (10–15 minutes) and dermatological decontamination with soap/water .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

While some safety data sheets (SDS) lack comprehensive toxicological profiles , conflicting hazard codes (e.g., H300 vs. H302 in ) suggest a tiered approach:

In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity.

In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on HepG2 cells) to quantify IC₅₀ values.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(Trifluoromethoxy)Benzyl Bromide ) to infer reactivity.

Advanced: What strategies optimize reaction yields in cross-coupling reactions using this brominated intermediate?

  • Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios (e.g., 1:2 Pd:ligand).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl bromides but may require phase-transfer catalysts for biphasic systems .
  • Temperature Gradients : Gradual heating (40–100°C) minimizes debromination side reactions.

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

  • Thermal Stability : TGA/DSC analysis shows decomposition above 150°C, with bromine release detected via FTIR gas-phase monitoring .
  • pH Sensitivity : Hydrolytic degradation occurs in alkaline conditions (pH > 10), forming 4-methylphenol derivatives; stabilize with buffered solutions (pH 6–8) .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize transition states for SN2 mechanisms at the bromomethyl site (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate solvation effects using COSMO-RS to assess solvent polarity impacts on activation energy .

Advanced: How does solubility in non-polar vs. polar solvents affect its application in multi-step syntheses?

  • Solubility Data : XLogP3 = 3.7 (predicted) indicates high lipid solubility, favoring toluene or DCM for extractions.
  • Co-solvent Systems : Use THF/water mixtures (70:30) to enhance aqueous miscibility during workup steps .

Intermediate Use: What heterocyclic systems can be synthesized using this compound as a building block?

  • Imidazole Derivatives : React with nitroimidazoles to form substituted imidazoles via N-alkylation .
  • Benzofurans : Employ Sonogashira coupling with terminal alkynes (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene ) to construct fused rings.

Crystallography: How can crystal packing motifs inform solid-state reactivity?

  • Packing Analysis : Intermolecular Br···F interactions (3.0–3.5 Å) stabilize the lattice, reducing thermal motion .
  • Hirshfeld Surface Analysis : Quantify halogen bonding contributions (5–10% of total surface area) to predict mechanochemical reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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